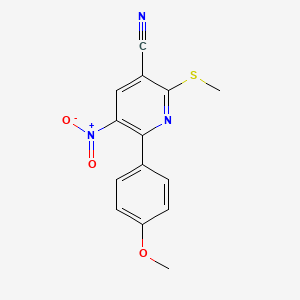
3-Pyridinecarbonitrile, 6-(4-methoxyphenyl)-2-(methylthio)-5-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pyridinecarbonitrile, 6-(4-methoxyphenyl)-2-(methylthio)-5-nitro- is a complex organic compound with a unique structure that includes a pyridine ring substituted with a methoxyphenyl group, a methylthio group, and a nitro group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarbonitrile, 6-(4-methoxyphenyl)-2-(methylthio)-5-nitro- typically involves multi-step organic reactions. One common method includes the nitration of a precursor compound followed by the introduction of the methoxyphenyl and methylthio groups under specific conditions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and substitution reactions. The process is optimized to maximize yield and minimize waste, often using continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
3-Pyridinecarbonitrile, 6-(4-methoxyphenyl)-2-(methylthio)-5-nitro- can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions are often used.
Substitution: Substitution reactions may require strong bases or acids, depending on the desired functional group to be introduced.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
3-Pyridinecarbonitrile, 6-(4-methoxyphenyl)-2-(methylthio)-5-nitro- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 3-Pyridinecarbonitrile, 6-(4-methoxyphenyl)-2-(methylthio)-5-nitro- depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Pyridinecarbonitrile, 6-(4-methoxyphenyl)-2-(methylthio)-
- 3-Pyridinecarbonitrile, 6-(4-methoxyphenyl)-2-(methylthio)-5-amino-
- 3-Pyridinecarbonitrile, 6-(4-methoxyphenyl)-2-(methylthio)-5-chloro-
Uniqueness
3-Pyridinecarbonitrile, 6-(4-methoxyphenyl)-2-(methylthio)-5-nitro- is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The combination of the methoxyphenyl, methylthio, and nitro groups in the pyridine ring creates a compound with diverse chemical and biological properties, making it a valuable subject of study in various fields.
Propriétés
Numéro CAS |
634600-34-3 |
|---|---|
Formule moléculaire |
C14H11N3O3S |
Poids moléculaire |
301.32 g/mol |
Nom IUPAC |
6-(4-methoxyphenyl)-2-methylsulfanyl-5-nitropyridine-3-carbonitrile |
InChI |
InChI=1S/C14H11N3O3S/c1-20-11-5-3-9(4-6-11)13-12(17(18)19)7-10(8-15)14(16-13)21-2/h3-7H,1-2H3 |
Clé InChI |
DEVLJNBIGSGBJF-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=C(C=C(C(=N2)SC)C#N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pyrimidinium, 1-[2-(4-chlorophenyl)-2-oxoethyl]-4-(2-furanyl)-, bromide](/img/structure/B12583393.png)
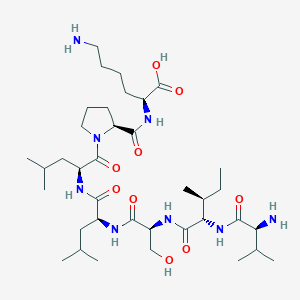

![Benzenesulfonamide, N-[1-(3,5-dichlorobenzoyl)cyclohexyl]-3-methoxy-](/img/structure/B12583406.png)
![Acetamide,2-[(8-fluoro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(2-methoxyethyl)-](/img/structure/B12583412.png)
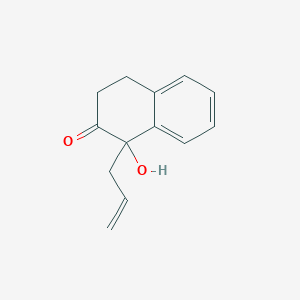

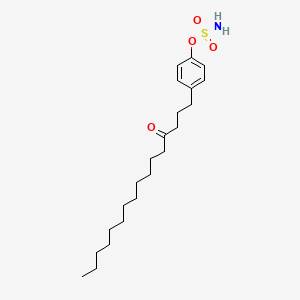
![3-Phenyl-6-(trichloromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12583444.png)
![Hydroxylamine, O-[(1S)-1-phenylbutyl]-](/img/structure/B12583449.png)
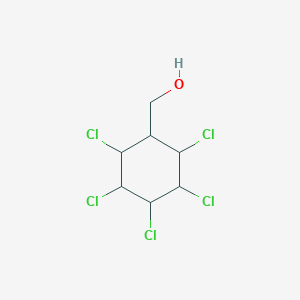
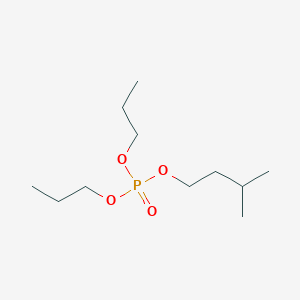
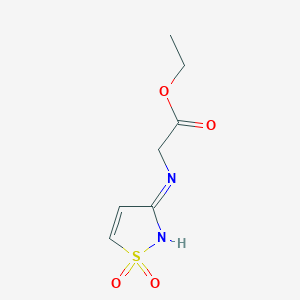
![2-(4-Bromophenyl)-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B12583479.png)
